molecular formula C19H29NO B14418466 3-(Dicyclohexylamino)-2-methylphenol CAS No. 85187-48-0

3-(Dicyclohexylamino)-2-methylphenol

Cat. No.: B14418466
CAS No.: 85187-48-0
M. Wt: 287.4 g/mol
InChI Key: UEOOHSWHPKHWSN-UHFFFAOYSA-N
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Description

3-(Dicyclohexylamino)-2-methylphenol is an organic compound that features a phenol group substituted with a dicyclohexylamino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dicyclohexylamino)-2-methylphenol typically involves the reaction of 2-methylphenol with dicyclohexylamine. One common method is the nucleophilic substitution reaction where 2-methylphenol is reacted with dicyclohexylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or toluene to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium on carbon (Pd/C) can further enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

3-(Dicyclohexylamino)-2-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Scientific Research Applications

3-(Dicyclohexylamino)-2-methylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dicyclohexylamino)-2-methylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the dicyclohexylamino group can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dicyclohexylamino)-2-hydroxybenzaldehyde
  • 3-(Dicyclohexylamino)-2-methylbenzoic acid
  • 3-(Dicyclohexylamino)-2-methylbenzyl alcohol

Uniqueness

3-(Dicyclohexylamino)-2-methylphenol is unique due to the presence of both a phenol group and a dicyclohexylamino group, which confer distinct chemical and biological properties.

Properties

CAS No.

85187-48-0

Molecular Formula

C19H29NO

Molecular Weight

287.4 g/mol

IUPAC Name

3-(dicyclohexylamino)-2-methylphenol

InChI

InChI=1S/C19H29NO/c1-15-18(13-8-14-19(15)21)20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h8,13-14,16-17,21H,2-7,9-12H2,1H3

InChI Key

UEOOHSWHPKHWSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1O)N(C2CCCCC2)C3CCCCC3

Origin of Product

United States

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